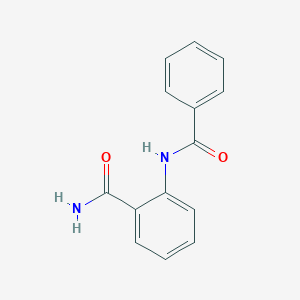

2-Benzamidobenzamide

Beschreibung

Contextualization within Organic and Medicinal Chemistry Research

The fields of organic and medicinal chemistry are deeply intertwined, with organic chemistry providing the fundamental principles and techniques to synthesize and modify molecules for therapeutic applications. openaccessjournals.com Medicinal chemistry focuses on the design, synthesis, and development of pharmaceutical agents. openaccessjournals.com In this context, 2-Benzamidobenzamide serves as a prime example of a molecule at the intersection of these disciplines. Its primary value lies in its utility for creating heterocyclic scaffolds, which are core structures in a vast number of biologically active compounds and approved drugs. openaccessjournals.commarquette.edu

The quinazolinone ring system, which is readily accessible from this compound, is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in successful drugs. Quinazolinone derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antiviral, antitumor, and antifungal properties. marquette.edu The ability to synthesize a diverse library of these potent compounds from a common precursor like this compound is a key strategy in modern drug discovery and development. openaccessjournals.com

Significance as a Precursor and Scaffold in Heterocyclic Synthesis

The principal significance of this compound in chemical research is its role as a direct precursor to 4(3H)-quinazolinones. lookchem.com The synthesis of quinazolinones often proceeds through the cyclization of 2-acylamidobenzamides, with this compound being a key intermediate in several established synthetic routes. lookchem.com For instance, the reaction of anthranilic acid with benzamide has been shown to proceed through a this compound intermediate. lookchem.com

The transformation of this compound and its derivatives into quinazolinones can be achieved through various synthetic methodologies. These methods highlight the compound's versatility as a foundational scaffold. Research has detailed its cyclization under different conditions, from classical base-catalyzed reactions to advanced transition-metal-catalyzed processes. marquette.edulookchem.com For example, N-(indazol-3-yl)-2-benzamidobenzamide can be prepared and subsequently heated to yield complex 2-phenyl-3(indazol-3-yl)-quinazolin-4(3H)-ones, demonstrating its utility in building intricate heterocyclic systems. arkat-usa.org The identity of the product from the cyclization of this compound in basic solution has been confirmed as 2-phenyl-4(3H)-quinazolinone. lookchem.com

Below is a table summarizing selected synthetic methods that utilize this compound derivatives as precursors for quinazolinones.

| Precursor | Reaction Type | Catalyst/Conditions | Product | Reference |

| This compound | Alkaline Cyclization | Aqueous NaOH | 2-Phenyl-4(3H)-quinazolinone | lookchem.com |

| 2-Aminobenzamides & Amines | Deaminative Coupling | Ruthenium-hydride complex with a catechol ligand | Quinazolinone derivatives | marquette.eduorganic-chemistry.org |

| 2-Benzylaminobenzamides | Photocatalysis | Blue LED light, room temperature | 4(3H)-Quinazolinones | sioc-journal.cn |

| N-(indazol-3-yl)-2-benzamidobenzamide | Thermal Cyclization | Heat (260°C) | 2-Phenyl-3-(indazol-3-yl)-quinazolin-4(3H)-one | arkat-usa.org |

Overview of Contemporary Research Trajectories

Current research involving the this compound scaffold is largely focused on developing more efficient, sustainable, and versatile synthetic methods for producing medicinally relevant heterocycles. A significant trend is the move away from harsh reaction conditions towards greener alternatives. An example of this is the development of a visible-light-induced, metal-free, and photocatalyst-free protocol to synthesize 4(3H)-quinazolinones from 2-benzylaminobenzamides at room temperature. sioc-journal.cn This method is noted for its operational simplicity and good functional group tolerance. sioc-journal.cn

Another major research avenue involves the use of advanced catalytic systems to facilitate novel transformations. Ruthenium-catalyzed deaminative coupling reactions have been effectively used to synthesize quinazolinone products from 2-aminobenzamides and amines, a process where a 2-benzamido-style intermediate is implicitly involved in the pathway to the final heterocyclic product. marquette.eduorganic-chemistry.org These catalytic methods offer high selectivity and efficiency without the need for reactive reagents or the production of toxic byproducts. marquette.eduorganic-chemistry.org

Furthermore, researchers continue to use the this compound framework to build more complex and highly substituted heterocyclic compounds for biological evaluation. arkat-usa.org By incorporating diverse functional groups onto the basic scaffold, scientists aim to fine-tune the pharmacological properties of the resulting quinazolinones and explore new therapeutic possibilities. arkat-usa.org This ongoing work underscores the enduring importance of this compound as a versatile building block in the quest for novel bioactive molecules.

Eigenschaften

IUPAC Name |

2-benzamidobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-13(17)11-8-4-5-9-12(11)16-14(18)10-6-2-1-3-7-10/h1-9H,(H2,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISHWAKQUGSWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351513 | |

| Record name | 2-(benzoylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18543-22-1 | |

| Record name | 2-(benzoylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies

Derivatives of 2-Benzamidobenzamide as Quinazolinone Precursors

The transformation of this compound into the quinazolinone ring system is a cornerstone of its synthetic utility. This process can be tailored to produce a wide array of derivatives with specific substitutions and functionalities.

Synthesis of 2-Phenyl-4(3H)-quinazolinone Derivatives

The cyclization of this compound and its N-substituted variants in alkaline conditions is a primary method for producing 2-phenyl-4(3H)-quinazolinones. lookchem.com This reaction proceeds via an intramolecular nucleophilic attack, leading to the formation of the heterocyclic ring. For instance, the reaction of 2-(substituted benzamido)benzamides in an alkaline solution yields the corresponding 4-quinazolinone. lookchem.com The identity of the product from the reaction of this compound in a basic solution has been confirmed to be 2-phenyl-4(3H)-quinazolinone. lookchem.com

The synthesis of these derivatives is not limited to a single pathway. An alternative approach involves the reaction of 2-aminobenzamides with benzyl alcohols under oxidative conditions. doaj.org This method, which can be performed without transition-metal catalysts, utilizes oxygen as a green oxidant and a base like t-BuONa. doaj.org The reaction is believed to proceed through the initial oxidation of benzyl alcohol to benzaldehyde, followed by condensation, intramolecular nucleophilic addition, and oxidative dehydrogenation to form the 2-phenylquinazolin-4(3H)-one skeleton. doaj.org

Furthermore, N-substituted 2-benzamidobenzamides can be cyclized to form 3-substituted-2-phenyl-4(3H)-quinazolinones. For example, N-methyl-2-(o-methylbenzamido)benzamide can be refluxed with aqueous sodium hydroxide in the presence of ethanol to yield 3-methyl-2-o-tolyl-3H-4-quinazolone. acs.org

A variety of substituted 2-phenyl-4(3H)-quinazolinones can be achieved through these methods. The table below summarizes some examples of N-alkyl-2-benzamidobenzamides that serve as precursors to these quinazolinones. acs.org

| Alkyl Substituent (at -CONHR) | Aryl Substituent (at -NHCOAr) | Melting Point (°C) |

| H | p-BrC6H4 | 224-226 |

| Me | o-tolyl | 167-170 |

| Me | p-ClC6H4 | 162-164 and 190-192 |

| Me | o-BrC6H4 | 170-172 |

| Me | p-BrC6H4 | 165 and 197-199 |

| Et | Ph | 158-160 |

| Et | p-BrC6H4 | 174-176 |

| Bu | Ph | 125-127 |

Functionalization of the Quinazolinone Ring System

Once the basic quinazolinone scaffold is formed from this compound, further functionalization can be carried out to introduce a variety of substituents at different positions of the ring. The substituents at the 2 and 3 positions are of particular interest as they significantly influence the properties of the resulting molecules. arkat-usa.org

For instance, 2-phenyl-3-(substituted-indazol-3-yl)-4(3H)-quinazolinones can be synthesized from N-(indazol-3-yl)-2-benzamidobenzamide intermediates. arkat-usa.org Heating N-(indazol-3-yl)-2-benzamidobenzamide at high temperatures (e.g., 260°C) can induce cyclization to the corresponding quinazolinone. arkat-usa.org

The synthesis of atropisomeric phosphine ligands containing a quinazolinone core demonstrates another facet of functionalization. acs.org For example, 2-methyl-3-[2'-(diphenylphosphino)phenyl]-4(3H)-quinazolinone and its methyl-substituted analogues can be synthesized in good yields. acs.org These complex structures highlight the adaptability of the quinazolinone ring system to accommodate bulky and functionally diverse substituents.

Preparation of Thioquinazolinone Analogs

The versatility of this compound extends to the synthesis of thioquinazolinone analogs, where the oxygen atom of the carbonyl group in the quinazolinone ring is replaced by a sulfur atom. One approach to synthesizing these thio-derivatives involves the reaction of 2-benzamidobenzoyl chloride with thiourea. researchgate.net This reaction, which can be facilitated by microwave irradiation in the presence of a base like potassium carbonate, yields 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide. researchgate.net

Exploration of Other Heterocyclic Systems

While the synthesis of quinazolinones is a major application of this compound, its chemical reactivity also allows for the exploration of other heterocyclic systems.

Synthesis of N-Heteroaryl Substituted Benzamides

This compound derivatives can be utilized in the synthesis of N-heteroaryl substituted benzamides. For example, N-(2-aminophenyl)benzamides can react with phenyl isocyanate in a process that involves a sequential nucleophilic/intramolecular addition followed by transamidation to produce secondary amides. rsc.org This reaction offers a pathway to link the benzamide moiety to other nitrogen-containing heterocyclic systems. Research has also been conducted on the synthesis of N-heteroaryl-1,2,3-triazole-4-carbimidamides through the cycloaddition of 3,3-diaminoacrylonitriles with heterocyclic azides. beilstein-journals.org

Derivatives with Benzothiazole Moieties

The incorporation of a benzothiazole ring is another synthetic avenue starting from this compound-related structures. A series of N-benzothiazol-2-yl benzamide derivatives have been synthesized and evaluated for various activities. japsonline.com The general synthetic route involves the reaction of acid chlorides with 2-aminobenzothiazole. japsonline.com Furthermore, a patent describes a series of benzothiazole derivatives that substitute the thiazole ring, including o-benzamidobenzamide structures containing a benzothiazole ring. google.com The synthesis of 2-substituted benzothiazoles can be achieved through the condensation of 2-aminothiophenol with various aldehydes and acids. ekb.egijbpas.com

Analogues with Indazole Scaffolds

The transformation of the this compound framework into analogues featuring an indazole scaffold represents a significant synthetic modification. The indazole core is a privileged structure in medicinal chemistry, and its fusion or linkage to the benzamide motif can lead to novel compounds with unique biological profiles.

One plausible route to an indazole-like structure from a 2-(acylamino)benzamide precursor involves an intramolecular cyclization. Research has demonstrated that 2-aminobenzamide derivatives can be converted into 1H-indazol-3-one derivatives. sci-hub.seacs.orgacs.org This transformation proceeds via the formation of an N-acylnitrenium intermediate, which is generated using a hypervalent iodine reagent like Phenyliodine(III) bis(trifluoroacetate) (PIFA). acs.orgacs.org The subsequent intramolecular trapping of this reactive intermediate by the ortho-amino group results in the formation of the N-N bond, a key step in constructing the indazole ring system. acs.org This method offers a direct pathway from an open-chain benzamide to a cyclic indazolone, a keto-derivative of indazole.

Another prominent method for synthesizing the 2H-indazole core is the Davis-Beirut reaction. nih.govwikipedia.orgaub.edu.lbblogbaladi.com This reaction typically involves the base-catalyzed condensation of a 2-nitrobenzaldehyde with a primary amine, followed by cyclization. nih.govwikipedia.org While this does not start directly from this compound, it utilizes closely related precursors to build the indazole ring. The reaction is believed to proceed through a highly reactive o-nitrosobenzylidine imine intermediate, which undergoes an N,N-bond forming heterocyclization. nih.govaub.edu.lb The reaction can be catalyzed by either acid or base. nih.gov The versatility of the Davis-Beirut reaction allows for the synthesis of a wide range of substituted 2H-indazoles, which can then be further functionalized. wikipedia.org

These synthetic strategies highlight established pathways for converting benzamide-type precursors into valuable indazole and indazolone analogues, thereby expanding the chemical space accessible from the this compound scaffold.

Structural Modifications and SAR-Oriented Derivatization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the design of new derivatives with improved potency and selectivity. For the this compound scaffold, SAR-oriented derivatization can be approached by systematically modifying its various components.

Substitution Pattern Design for Modulating Activity

The biological activity of this compound derivatives can be finely tuned by altering the substitution patterns on its three key regions: the terminal benzoyl ring, the central aminobenzamide ring, and the amide nitrogen atoms.

Studies on related N-(2-aminophenyl)benzamides, which share the core structure, have shown that substitutions on the terminal benzoyl ring significantly impact activity. For instance, in a series of histone deacetylase (HDAC) inhibitors, the placement of substituents on this ring was explored to probe interactions within the enzyme's active site. nih.gov Similarly, in the design of PD-1/PD-L1 antagonists, the aryl group (corresponding to the terminal benzoyl ring) was found to engage in crucial π–π stacking interactions, with a wide tolerance for various aromatic heterocycles. nih.gov

The central aminobenzamide ring is another key site for modification. Substituents on this ring can influence the molecule's conformation and electronic properties. In the context of 2,5'-bi-1H-benzimidazole derivatives, which also feature linked aromatic systems, substitutions with groups like cyano or aminocarbonyl were shown to affect topoisomerase I inhibition and cytotoxicity. nih.gov

Finally, substitution on the amide nitrogens can drastically alter the compound's properties. For a series of 2-aminobenzamide derivatives investigated as antithrombotic agents, replacing the alkyl groups on the amide and amine nitrogens with benzyl or substituted benzyl groups led to compounds with enhanced activity. nih.gov Specifically, a 4-methoxybenzyl group on the amide nitrogen combined with a benzyl group on the amine nitrogen resulted in a notable increase in antithrombotic effects. nih.gov This indicates that the space around the amide linkages is critical for target interaction and can be systematically explored to modulate biological outcomes.

The following table summarizes the impact of substitution patterns on the activity of related benzamide derivatives.

| Compound Series | Substitution Site | Effect on Activity | Reference |

| N-(2-aminophenyl) benzamides | Terminal benzoyl ring | Modulates HDAC inhibition | nih.gov |

| Benzamide PD-1/PD-L1 Inhibitors | Terminal aryl group | Influences π–π stacking with target | nih.gov |

| 2-Aminobenzamide Antithrombotics | Amide and Amine Nitrogens | Benzyl/substituted benzyl groups increase activity | nih.gov |

| 2,5'-Bi-1H-benzimidazoles | Central Aromatic Ring | Cyano or aminocarbonyl groups affect cytotoxicity | nih.gov |

Modifications of the Amide Linkages

The two amide bonds in this compound are critical structural features, contributing to the molecule's conformation and hydrogen bonding capabilities. wikipedia.org However, amide bonds can be susceptible to enzymatic cleavage, leading to poor metabolic stability. nih.gov Replacing one or both amide linkages with a bioisostere—a chemical group with similar physicochemical properties—is a common strategy in medicinal chemistry to improve pharmacokinetic profiles while retaining biological activity. nih.gov

A prominent amide bioisostere is the thioamide group, where the carbonyl oxygen is replaced by a sulfur atom. This modification alters the hydrogen bonding capacity and electronic distribution of the linkage. Thioamides can be synthesized from their corresponding amides using thionating agents, with Lawesson's reagent being a classic example. organic-chemistry.org More contemporary, milder methods have also been developed. chemistryviews.orgmdpi.com The incorporation of a thioamide can lead to derivatives with improved stability and potentially different target interactions. chemrxiv.org

Other heterocyclic rings can also serve as effective amide bond surrogates. These include:

1,2,3-Triazoles: Often synthesized via "click chemistry," these rings are metabolically stable and can mimic the geometry of the trans-amide bond. nih.gov

Oxadiazoles: These five-membered rings are also used to replace amide bonds, offering different electronic and hydrogen-bonding characteristics. nih.gov

The strategic replacement of the amide bonds in this compound with these or other isosteres represents a powerful approach to creating new analogues with potentially superior drug-like properties. beilstein-journals.org

Strategies for Chiral Derivatization and Resolution

Introducing chirality into the this compound scaffold can lead to enantiomers with different biological activities, potencies, and safety profiles. Chiral derivatization can be achieved by incorporating a chiral substituent or by creating a situation of atropisomerism. Once a racemic or diastereomeric mixture of chiral molecules is synthesized, the separation of the enantiomers, known as chiral resolution, becomes a critical step.

A primary and widely used method for chiral resolution is diastereomeric recrystallization . wikipedia.orgchiralpedia.com This strategy involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. wikipedia.org For example, if a derivative of this compound contains a carboxylic acid group, it can be reacted with a chiral amine (e.g., brucine) to form a pair of diastereomeric salts. chiralpedia.com Conversely, a basic derivative could be reacted with a chiral acid like (+)-tartaric acid or N-acetyl-L-leucine. mdpi.comgoogle.com

Because diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. wikipedia.orgchiralpedia.comrsc.org One diastereomer will typically crystallize out of a specific solvent system, leaving the other in the solution. chiralpedia.comresearchgate.net After separation, the chiral resolving agent is chemically removed to yield the pure enantiomer.

Alternative methods for chiral resolution include:

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to move through the chromatography column at different rates and allowing for their separation.

Kinetic Resolution: This method employs a chiral catalyst or reagent that reacts at a different rate with each enantiomer of the racemic mixture, allowing for the isolation of the unreacted, enantioenriched substrate. nih.gov

These strategies provide a robust toolkit for the synthesis and isolation of enantiomerically pure derivatives of this compound, which is essential for detailed pharmacological evaluation.

Advanced Structural Characterization and Spectroscopic Research

Crystallographic Studies

Crystallographic techniques are essential for determining the precise spatial arrangement of atoms within a solid-state sample, offering unparalleled insight into molecular geometry and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the three-dimensional structure of a crystalline compound. savemyexams.com This technique involves irradiating a single, high-quality crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. savemyexams.comnp-mrd.org The angles and intensities of the diffracted beams provide detailed information on the electron density distribution within the crystal, which allows for the determination of precise atomic positions, bond lengths, bond angles, and torsional angles that define the molecule's conformation. savemyexams.comaist.go.jpucla.edu

While specific single-crystal X-ray diffraction data for 2-Benzamidobenzamide is not publicly available in the Cambridge Structural Database (CSD), analysis of closely related structures, such as 2-benzamido-N-(2,2-diethoxyethyl)benzamide, reveals key conformational features. In this derivative, both amide groups adopt a trans configuration, and the dihedral angle between the two phenyl rings is significant, measured at 53.58 (4)°. iucr.org The conformation is further stabilized by intramolecular hydrogen bonds. iucr.org For this compound, a similar non-planar conformation stabilized by intramolecular N-H···O hydrogen bonding between the two amide groups would be anticipated.

A complete SC-XRD study on this compound would yield a definitive set of crystallographic parameters, as shown in the hypothetical data table below.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂N₂O₂ |

| Formula Weight | 240.26 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: This table is illustrative as experimental data is not available in public databases like the CCDC. nih.govscribd.compg.edu.plspecac.comuomustansiriyah.edu.iqcam.ac.ukcam.ac.ukbioregistry.ioresearchgate.net

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. libretexts.org Unlike SC-XRD, which requires a perfect single crystal, PXRD is performed on a finely powdered sample containing a vast number of randomly oriented crystallites. libretexts.orgcognitoedu.org The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. cognitoedu.orgresearchgate.netresearchgate.net

PXRD is instrumental in identifying the crystalline phase of a synthesized compound by comparing its diffraction pattern to reference patterns from databases like the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD). scielo.org.mxcompoundchem.com Furthermore, variable-temperature PXRD (VT-PXRD) can be employed to study solid-state phase transitions, thermal expansion, and dehydration or desolvation processes by monitoring changes in the diffraction pattern as a function of temperature. crysforma.comcreative-biostructure.com

Although a specific, indexed PXRD pattern for this compound is not available in the searched literature, a typical analysis would provide the 2θ positions, d-spacings, and relative intensities of the diffraction peaks, confirming the phase purity and crystallinity of the bulk material.

Table 2: Representative Powder X-ray Diffraction Data Format

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| Value 1 | Value 1 | Value 1 |

| Value 2 | Value 2 | Value 2 |

| Value 3 | Value 3 | Value 3 |

| ... | ... | ... |

Note: This table illustrates the typical data obtained from a PXRD experiment. Specific experimental data for this compound is not publicly available.

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation

High-Resolution Spectroscopic Techniques

Spectroscopic methods probe the interactions of electromagnetic radiation with a molecule, providing complementary information about its structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are the most common nuclei studied for organic compounds. creative-biostructure.com The chemical shift (δ) of a nucleus in an NMR spectrum provides information about its local electronic environment, while spin-spin coupling patterns reveal connectivity between neighboring nuclei. compoundchem.comoregonstate.edu

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the two different benzene rings and for the two N-H protons of the amide groups. The aromatic region (typically 7.0-9.0 ppm) would be complex due to overlapping signals. The chemical shifts of the N-H protons can vary depending on solvent and concentration.

The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbons of the two amide groups would appear significantly downfield (typically 160-180 ppm). savemyexams.com The aromatic carbons would resonate in the 110-150 ppm range. savemyexams.com

While specific experimental spectra for this compound are not present in the Spectral Database for Organic Compounds (SDBS) or other searched databases aist.go.jpchemspider.comre3data.orgwisc.edu, the expected chemical shifts can be estimated based on known values for similar structures like benzamide and other N-substituted benzamides. hmdb.caresearchgate.netchemicalbook.comspectrabase.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Type | Nucleus | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | N-H (Amide) | 10.0 - 12.0 (variable) |

| Aromatic (Ar-H) | 7.2 - 8.8 | |

| ¹³C NMR | C=O (Amide) | 165 - 170 |

| Aromatic (Ar-C) | 120 - 140 |

Note: These are estimated values based on general principles and data for related compounds.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govchemicalbook.comlibretexts.org An IR spectrum is generated by the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. uwindsor.ca Raman spectroscopy involves the inelastic scattering of laser light, where the scattered photons have lost or gained energy corresponding to the vibrational modes of the molecule. docbrown.info A vibrational mode is Raman active if it causes a change in the molecule's polarizability. nih.gov

For this compound, key functional groups would give rise to characteristic absorption bands. The N-H stretching vibrations of the two amide groups are expected in the 3200-3400 cm⁻¹ region. ucla.eduscribd.com The C=O stretching vibrations would produce strong absorptions, typically between 1630 and 1680 cm⁻¹. ucla.eduresearchgate.net Aromatic C-H and C=C stretching vibrations would also be present.

Table 4: Key IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H Stretch | Secondary Amide |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1680 - 1630 | C=O Stretch (Amide I) | Amide |

| 1620 - 1580 | C=C Stretch | Aromatic |

| 1570 - 1515 | N-H Bend (Amide II) | Amide |

Note: This table is based on standard IR correlation charts as specific experimental spectra are not available in searched public databases like NIST or SDBS. aist.go.jpqueensu.canist.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. uomustansiriyah.edu.iq It provides the exact molecular weight of the compound through the molecular ion peak (M⁺) and offers structural clues from the fragmentation pattern. savemyexams.comcognitoedu.org When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the compound's structure.

The molecular formula of this compound is C₁₄H₁₂N₂O₂, giving it a monoisotopic mass of approximately 240.09 Da. The mass spectrum would be expected to show a molecular ion peak at m/z = 240. Key fragmentation pathways would likely involve the cleavage of the amide bonds.

Common fragments would include the benzoyl cation ([C₆H₅CO]⁺) at m/z = 105 and the phenyl cation ([C₆H₅]⁺) at m/z = 77. docbrown.inforesearchgate.net Another significant fragment could arise from the cleavage between the two amide functionalities.

Table 5: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Identity |

|---|---|

| 240 | [M]⁺ (Molecular Ion) |

| 121 | [C₇H₅NO]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: This table represents predicted fragmentation based on the molecular structure. Experimental data from databases like the NIST WebBook was not available for this specific compound. nist.govncsu.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Advanced Characterization for Supramolecular Assemblies

The study of supramolecular chemistry involves examining systems of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. utoledo.eduwikipedia.org These interactions govern the formation of complex, well-defined structures, including molecular self-assembly, host-guest complexes, and molecular recognition events. utoledo.eduwikipedia.org Advanced characterization techniques are essential to understand the structure, dynamics, and properties of these assemblies at a molecular level. mdpi.com

Analysis of Non-Covalent Interactions

The analysis of non-covalent interactions is fundamental to understanding the crystal packing and supramolecular architecture of compounds like this compound. While specific comprehensive studies on the supramolecular assembly of this compound are not extensively documented in publicly available literature, detailed analyses of closely related derivatives provide significant insight into the governing forces.

Computational methods such as Hirshfeld surface analysis are powerful tools for visualizing and quantifying intermolecular interactions in a crystal. ajol.infomdpi.com For the N-(4-methylphenyl)-2-(3-nitrobenzamido)benzamide derivative, this analysis shows that H···H, O···H/H···O, and C···H/H···C contacts are the most significant contributors to the crystal packing. ajol.info The dnorm map, a key feature of Hirshfeld analysis, highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts with negative dnorm values, which correspond to hydrogen bonds. ajol.info

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 41.2 |

| O···H/H···O | 23.9 |

| C···H/H···C | 15.7 |

| C···C | 6.6 |

| N···H/H···N | 5.3 |

| O···C/C···O | 2.5 |

| Other | 4.8 |

Further theoretical investigations using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Symmetry-Adapted Perturbation Theory (SAPT) can provide deeper insights into the nature and strength of these non-covalent interactions. mdpi.commdpi.com QTAIM analysis characterizes bond critical points (BCPs) to confirm the existence and classify the strength of interactions like hydrogen bonds. mdpi.commdpi.com SAPT decomposes the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion, offering a detailed understanding of the forces at play. mdpi.com While direct SAPT data for this compound is unavailable, studies on simpler benzamides show the interplay between hydrogen bonding, π–π interactions, and molecular deformation in determining polymorph stability. rsc.org

Structural Characterization of Host-Guest Complexes

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule with a cavity and a smaller 'guest' molecule. iupac.orgmdpi.com The characterization of these complexes is crucial for applications in sensing, catalysis, and drug delivery. rsc.org There is a lack of specific studies in the available literature detailing the formation or characterization of host-guest complexes involving this compound as either the host or the guest. However, the techniques used to study such complexes with related benzamide or benzimidazole structures are well-established.

X-ray Crystallography is a primary technique for obtaining unambiguous structural information of host-guest complexes in the solid state. taylorandfrancis.comcreative-biostructure.com It provides precise atomic coordinates, allowing for the detailed analysis of binding modes, conformational changes in the host and guest, and the specific non-covalent interactions (e.g., hydrogen bonds, π-stacking) that stabilize the complex. taylorandfrancis.comcreative-biostructure.comnih.gov For example, X-ray analysis of zinc(II) chloride complexes with various benzamides and toluamides has revealed detailed intramolecular N—H···O and N—H···Cl hydrogen bonding patterns. nih.gov

| Donor–H···Acceptor | D–H | H···A | D···A | D–H···A Angle |

|---|---|---|---|---|

| N1A–H1A1···O1A | 0.86 | 2.22 | 2.709(3) | 116 |

| N1A–H1A2···Cl1A | 0.86 | 2.56 | 3.307(2) | 146 |

| N1B–H1B1···O1B | 0.86 | 2.21 | 2.697(3) | 116 |

| N1B–H1B2···Cl1B | 0.86 | 2.56 | 3.307(2) | 146 |

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying host-guest interactions in solution. researchgate.netnorthwestern.edu Changes in the chemical shifts of protons (¹H NMR) on the host or guest upon complexation provide evidence of binding. researchgate.netnorthwestern.edu The magnitude of these shifts can give information about the location of the guest within the host's cavity. northwestern.edu Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can identify through-space interactions between host and guest protons, providing crucial distance constraints for determining the geometry of the complex in solution. nih.gov Titration experiments, where the concentration of one component is varied, allow for the determination of binding constants (Ka). nih.gov

Mass Spectrometry (MS) , particularly with soft ionization techniques like Electrospray Ionization (ESI), can be used to detect intact, non-covalently bound host-guest complexes in the gas phase. whatislife.comiccas.ac.cn It provides information on the stoichiometry of the complex by identifying the mass-to-charge ratio of the supramolecular assembly. whatislife.com Tandem MS (MS/MS) experiments can further probe the stability and fragmentation pathways of the complexes. whatislife.com

Other Spectroscopic Techniques , such as UV-Vis and fluorescence spectroscopy, are also valuable. northwestern.edu If the guest or host is chromophoric, changes in the absorption or emission spectra upon complexation can be monitored. northwestern.edu These changes can be used in titration experiments to quantify the binding affinity between the host and guest. northwestern.edu

Computational Chemistry and Molecular Modeling in Research

Quantum Chemical Calculations

Quantum chemical calculations are foundational to computational chemistry, using the principles of quantum mechanics to model molecular properties. acs.org These methods can elucidate electronic structure, reactivity, and spectroscopic characteristics from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.org It is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a functional of its electron density. researchgate.net DFT is widely used to determine optimized molecular geometries, electronic properties, and reactivity descriptors.

While specific DFT studies on 2-Benzamidobenzamide are not readily found, research on other benzamide derivatives demonstrates the utility of this approach. For instance, DFT calculations are commonly employed to determine structural parameters, vibrational frequencies, and the electronic density of states. researchgate.net Such analyses for this compound would reveal bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. Furthermore, DFT can be used to calculate global reactivity descriptors like chemical hardness, softness, electronegativity, and the electrophilicity index, which are crucial for predicting the molecule's reactivity. researchgate.netnih.gov

Table 1: Illustrative DFT-Calculated Properties for a Benzamide Derivative (Note: This table is a hypothetical representation of data that could be generated for this compound.)

| Parameter | Calculated Value | Unit |

| Total Energy | -879.54 | Hartree |

| Dipole Moment | 3.45 | Debye |

| Chemical Hardness (η) | 3.12 | eV |

| Electronegativity (χ) | 4.58 | eV |

| Electrophilicity Index (ω) | 3.36 | eV |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy, symmetry, and spatial distribution of these orbitals are key to understanding reaction pathways, such as those in cycloadditions and nucleophilic additions. acs.orgwolfram.com

For a molecule like this compound, FMO analysis would identify the most probable sites for electrophilic and nucleophilic attack. The HOMO typically indicates the region most likely to donate electrons (nucleophilic character), while the LUMO indicates the region most susceptible to accepting electrons (electrophilic character). researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. ufla.br In related aromatic amide systems, FMO analysis has been used to explain reaction mechanisms and regioselectivity. acs.orgresearchgate.net

Table 2: Representative Frontier Molecular Orbital Data (Note: This table is a hypothetical representation of data that could be generated for this compound.)

| Orbital | Energy (eV) | Description |

| HOMO | -6.24 | Primarily localized on the benzoyl ring and amide nitrogen. |

| LUMO | -1.15 | Primarily distributed over the second aromatic ring and carbonyl carbon. |

| HOMO-LUMO Gap | 5.09 | Indicates high kinetic stability. |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex, delocalized molecular orbitals of a calculated wavefunction into localized one-center (lone pairs) and two-center (bonds) units. aiu.edu This method is invaluable for studying hyperconjugative interactions, charge transfer, and the nature of chemical bonds within a molecule. materialsciencejournal.org

NBO analysis performed on this compound would quantify the delocalization of electron density from donor orbitals (e.g., lone pairs on oxygen and nitrogen atoms) to acceptor orbitals (e.g., antibonding π* orbitals of the carbonyl groups and aromatic rings). These interactions, evaluated via second-order perturbation theory, indicate the stabilizing energy associated with intramolecular charge transfer. Studies on benzamide clusters and salicylanilide derivatives have successfully used NBO analysis to understand the influence of hydrogen bonding and intramolecular interactions on molecular structure and stability. materialsciencejournal.orgworldscientific.comresearchgate.net

Table 3: Example of NBO Analysis for Key Donor-Acceptor Interactions (Note: This table is a hypothetical representation of data that could be generated for this compound.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O1) | π* (C7=O1) | 28.5 |

| LP (N1) | π* (C7=O1) | 45.2 |

| π (C1-C6) | π* (C7=O1) | 5.8 |

| LP (O2) | π* (C8=O2) | 30.1 |

LP denotes a lone pair; π and π denote bonding and antibonding pi orbitals, respectively.*

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of molecules. uni-muenchen.de It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). libretexts.org The MEP is calculated by determining the force exerted on a positive test charge at various points on the electron density surface. uni-muenchen.de

An MEP map of this compound would visually delineate its reactive sites. Typically, regions around electronegative atoms like oxygen and nitrogen show a negative potential (often colored red or yellow), indicating their role as hydrogen bond acceptors or sites of electrophilic interaction. nih.govresearchgate.net Conversely, regions around hydrogen atoms attached to nitrogens would exhibit positive potential (colored blue), highlighting their potential as hydrogen bond donors. nih.gov This technique is instrumental in understanding non-covalent interactions, such as drug-receptor binding. nih.gov

Natural Bond Orbital (NBO) Analysis

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it forms a complex with another, typically a larger molecule like a protein (a receptor). scialert.net This method is a cornerstone of structure-based drug design.

While no specific molecular docking studies featuring this compound as a primary ligand were identified in the literature search, the benzamide scaffold is a common feature in many enzyme inhibitors. researchgate.netnih.gov Molecular docking simulations are routinely used to investigate how benzamide-containing compounds interact with the active sites of therapeutic targets such as histone deacetylases (HDACs), topoisomerases, and poly(ADP-ribose) polymerase (PARP). researchgate.netnih.govdergipark.org.tr

A hypothetical docking study of this compound against a relevant protein target would involve placing the molecule into the receptor's binding pocket and evaluating the interactions. The simulation would predict the binding pose, identifying key interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking. The strength of the interaction is quantified by a scoring function, which estimates the binding energy (or affinity). scialert.net Lower binding energy values typically indicate a more stable protein-ligand complex. scialert.net Such studies could reveal the potential of this compound or its derivatives as inhibitors for specific enzymes. dergipark.org.tr

Table 4: Illustrative Molecular Docking Results for a Benzamide Ligand (Note: This table is a hypothetical representation of data that could be generated for this compound.)

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

| PARP-1 | -8.5 | GLY 863, SER 904, TYR 907 | 2 |

| HDAC2 | -7.2 | HIS 146, GLY 154, CYS 156 | 3 |

| Topoisomerase I | -6.9 | ASN 722, ARG 364 | 1 |

Identification of Key Interacting Residues and Binding Site Characteristics

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in identifying the specific amino acid residues within a protein's active site that interact with a ligand like this compound. For derivatives of this compound, docking studies have been crucial in understanding their inhibitory mechanism against targets like PARP.

In studies of related benzamide-based PARP inhibitors, molecular docking has consistently highlighted key interactions within the PARP active site. These often involve hydrogen bonds with residues such as Glycine, Serine, and Glutamic acid, as well as pi-pi stacking interactions with Tyrosine residues. For instance, in the development of novel inhibitors, docking simulations can reveal how modifications to the this compound scaffold can enhance binding affinity by forming additional or stronger interactions with these key residues.

A study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, which share structural similarities with benzamides, found that the residue Asn535 played a crucial role in stabilizing the inhibitors within the binding site. rsc.org Such findings are critical for the rational design of more potent and selective inhibitors.

Table 1: Key Interacting Residues for Benzamide-Based Inhibitors from Molecular Docking Studies

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| PARP1 | Gly, Ser, Tyr | Hydrogen Bonding, Pi-Pi Stacking | mdpi.com |

| LSD1 | Asn535 | Hydrogen Bonding | rsc.org |

| hCA II, IV, IX, XII | Zinc ion, Thr, His | Coordination, Hydrogen Bonding | nih.gov |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. wustl.eduresearchgate.net This allows for the assessment of the stability and conformational flexibility of the ligand-receptor complex.

Conformational Flexibility and Stability of Ligand-Receptor Complexes

MD simulations are used to evaluate the stability of the binding pose predicted by molecular docking. By simulating the complex in a solvated environment over nanoseconds, researchers can observe whether the ligand remains stably bound or if it undergoes significant conformational changes or even dissociates. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess stability.

For example, in the study of levamisole derivatives targeting the SARS-CoV-2 main protease, a 20 ns MD simulation was performed to confirm the stability of the best-docked complex. tbzmed.ac.ir Similarly, for newly designed LSD1 inhibitors based on a carboxamide scaffold, MD simulations were used to explore their binding modes and confirm stability. rsc.org These simulations provide confidence in the predicted binding mode and the importance of the identified interactions.

Analysis of Dynamic Interactions in Biological Systems

MD simulations also allow for a detailed analysis of the dynamic interactions between the ligand and the protein over the course of the simulation. wustl.edu This can reveal transient hydrogen bonds or water-mediated interactions that are not apparent in static docking poses but may be crucial for binding affinity. The analysis of these dynamic interactions provides a more complete picture of the binding event.

In research focused on designing novel Leishmania inhibitors from 2-arylbenzimidazole derivatives, MD simulations were employed to ascertain the drug-ability and stability of the designed compounds. researchgate.net Furthermore, a study on predicting blood-brain barrier permeability utilized MD simulations to determine the potential of mean force for small molecules, which correlates with their ability to cross this biological barrier. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational methods used to establish a relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net

Development of Predictive Models for Biological Activity

QSAR studies aim to develop mathematical models that can predict the activity of new, unsynthesized compounds. jppres.com This is achieved by correlating the physicochemical properties (descriptors) of a series of compounds with their experimentally determined biological activities.

A QSAR study on benzylidene hydrazine benzamides derivatives successfully developed a predictive model for their anticancer activity. jppres.com The best QSAR equation was able to guide the design of new compounds with potentially higher potency by identifying key descriptors like Log S (solubility) and molecular refractivity (MR). jppres.com Similarly, 3D-QSAR models for thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors showed good predictive capabilities, aiding in the design of novel inhibitors. rsc.org

Table 2: Example of a QSAR Equation for Benzylidene Hydrazine Benzamides

| Equation | Statistical Parameters | Reference |

| pIC50 = 0.738 (Log S) - 0.031 (rerank) + 0.017 (MR) - 1.359 | n = 11, r = 0.921, R² = 0.849, Q² = 0.61 | jppres.com |

Generation of Common Pharmacophore Hypotheses

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govdergipark.org.tr A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or the structure of the target protein's binding site (structure-based). dergipark.org.tr

For instance, a study to discover novel estrogen receptor alpha (ERα) inhibitors generated a pharmacophore model from known active compounds. ugm.ac.id The best model consisted of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.id This model was then used as a 3D query to screen compound libraries for new potential inhibitors. ugm.ac.id In another example, a pharmacophore model for SARS-CoV-2 inhibitors was characterized by one aromatic ring, three hydrogen donors, and five hydrogen acceptors, highlighting the critical features for binding. jppres.com These models serve as valuable tools for virtual screening and lead optimization.

Biological Activity and Structure-activity Relationship Sar Investigations

Anticancer Research

The benzamide and benzimidazole chemical structures are recognized for their potential in the development of new anticancer drugs. google.comnih.govontosight.ainih.gov

The capacity of a substance to inhibit the rapid multiplication of cancer cells is a fundamental aspect of anticancer research. cancer.org The proliferation of cancer cells can be measured by how quickly they replicate their DNA and divide into new cells. cancer.org Some cancer types are characterized by abnormal amounts of DNA, which is associated with more aggressive growth and spread. cancer.org

Derivatives of 2-aminobenzothiazole have demonstrated promising antitumor effects against a variety of human cancer cell lines. nih.gov The effectiveness of these compounds can be influenced by the specific chemical groups attached to the benzothiazole structure, with some variations showing greater potency than others. nih.gov For instance, in one study, the substitution at the 2-aminobenzothiazole moiety with an ethoxy group (OEt) resulted in greater cytotoxicity compared to other groups like methyl (Me) or nitro (NO2). nih.gov

Matrix Metalloproteinase-2 (MMP-2)

Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent enzyme that plays a crucial role in breaking down components of the extracellular matrix, such as type IV collagen. wikipedia.orgmdpi.combiovendor.comnih.gov This process is vital for normal physiological functions like tissue remodeling and wound healing. mdpi.comnih.gov However, elevated levels of MMP-2 are often associated with the progression of various cancers. wikipedia.orgmdpi.combiovendor.comnih.gov

The enzyme facilitates tumor growth, invasion, and the formation of new blood vessels (angiogenesis) by degrading the basement membrane, a key structural barrier. wikipedia.orgcancer.gov MMP-2 is secreted as an inactive pro-enzyme and is activated through a series of steps involving other membrane-type MMPs and tissue inhibitors of metalloproteinases (TIMPs). mdpi.comnih.govscielo.sa.cr The activity of MMP-2 is observed in various cancer types, including breast, lung, and colorectal cancers, making it a significant target for anticancer therapies. mdpi.combiovendor.com

Progesterone Receptors (PR)

Progesterone receptors (PR) are proteins that are activated by the hormone progesterone. wikipedia.org These receptors are involved in various cellular processes and can influence the growth of certain cancers, particularly breast cancer. mdpi.comnih.gov Approximately 70% of breast cancers show increased expression of estrogen receptors (ER) and progesterone receptors, which are implicated in the development of the disease. mdpi.com The interaction of progesterone with its receptors can lead to a cascade of signaling events that may either promote or inhibit cancer cell growth, depending on the cellular context. nih.govoncotarget.com

Progesterone can exert its effects through nuclear receptors, which directly regulate gene expression, and membrane-bound progesterone receptors (mPRs) that trigger rapid signaling pathways. wikipedia.orgwikipedia.org The interplay between progesterone and its receptors is complex; for instance, progesterone can counteract the effects of estrogen in some tissues, which is a key principle in hormone therapy for breast cancer. wikipedia.orgoncotarget.com However, PR signaling can also contribute to therapy resistance by promoting the expression of genes involved in cell survival. oncotarget.com

The development of effective cancer therapies relies on understanding the specific mechanisms by which a drug or compound exerts its anticancer effects. nih.gov These mechanisms often involve targeting key cellular processes that are dysregulated in cancer cells. nih.gov

One critical mechanism is the induction of apoptosis, or programmed cell death. nih.gov Cancer cells often evade this natural process, leading to uncontrolled proliferation. wikipedia.org Some anticancer agents work by restoring the apoptotic pathway, for example, by influencing the BCL-2 family of proteins, which are central regulators of cell survival and death. nih.gov

Another key target is the cell cycle. nih.gov Cancer is characterized by abnormal cell cycle activity, and drugs that can halt the cell cycle at specific phases, such as G1, can prevent cancer cells from dividing. nih.govwikipedia.orgnih.gov For example, CDK4/6 inhibitors are a class of drugs that specifically arrest tumor cells in the G1 phase. nih.gov

Furthermore, some anticancer compounds function by inhibiting protein synthesis or by interfering with the function of microtubules, which are essential for cell division. mdpi.comnih.gov The disruption of these fundamental cellular processes can ultimately lead to cell death or the cessation of tumor growth. mdpi.comnih.gov The investigation into these mechanisms provides a rational basis for designing new and more effective anticancer drugs. nih.gov

Interactions with Oncological Targets (e.g., Matrix Metalloproteinase-2, Progesterone Receptors)

Antimicrobial and Antifungal Studies

The search for new antimicrobial and antifungal agents is driven by the increasing challenge of drug-resistant pathogens. mdpi.comwho.intwho.int

Broad-spectrum antimicrobials are effective against a wide range of bacteria, including both Gram-positive and Gram-negative species. nih.gov Some compounds, such as certain benzimidazole derivatives and nitrothiazole benzamides, have demonstrated this type of broad-spectrum activity. nih.govnih.gov For instance, nitazoxanide is effective against a variety of parasites, as well as numerous anaerobic and some aerobic bacteria. nih.gov

The effectiveness of an antimicrobial agent is often determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. biomedpharmajournal.orgekb.eg The search for compounds with low MIC values against a wide array of pathogens is a key goal in antimicrobial research. biomedpharmajournal.orgekb.eg

| Compound/Extract | Target Microorganisms | Observed Activity | Reference |

|---|---|---|---|

| Benzimidazole derivatives | Gram-negative and Gram-positive bacteria, Fungi | Significant activity against Proteus vulgaris, Staphylococcus typhimurium, Klebsiella pneumoniae, and Pseudomonas aeruginosa. | nih.gov |

| N-(2-(substituted benzothiazol-2-aminobenzoyl) benzamide compounds | Gram-positive bacteria | Good inhibition of Gram-positive bacteria. | google.com |

| Nitazoxanide | Parasites, Gram-positive and Gram-negative anaerobic bacteria | Broad-spectrum activity against various parasites and bacteria. | nih.gov |

| 2-octanoylbenzohydroquinone | Candida and filamentous fungi | Active with MIC values ranging from 2 to 16 µg/mL. | nih.gov |

In contrast to broad-spectrum agents, some antimicrobials exhibit targeted activity, meaning they are particularly effective against specific types of pathogens. nih.gov This can be advantageous as it may reduce the impact on the body's beneficial microbiome. nih.gov

For example, certain benzimidazole compounds have shown significant efficacy against specific Gram-negative bacteria such as Proteus vulgaris, Salmonella typhimurium, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov Similarly, some natural extracts have demonstrated potent activity against specific wound pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. biomedpharmajournal.org

The mechanisms of action for these targeted agents can be diverse, including the disruption of the bacterial cell wall, inhibition of protein synthesis, or interference with essential enzymes. mdpi.com Understanding these specific interactions is crucial for the development of new therapies to combat drug-resistant infections. mdpi.com

Targeted Activity against Specific Pathogens

Antiparasitic Research

Research into the benzamidobenzamide scaffold has identified its potential as a starting point for developing novel antiparasitic agents, particularly for kinetoplastid infections like Human African Trypanosomiasis, caused by Trypanosoma brucei. These parasites are heavily dependent on glycolysis for energy production, making the enzymes in this pathway attractive drug targets.

Hexokinase (HK) is a pivotal enzyme that catalyzes the first step in glycolysis. The benzamidobenzamide scaffold has been investigated for its ability to inhibit Trypanosoma brucei hexokinase 1 (TbHK1). Initial studies identified a benzamidobenzamide scaffold with modest enzymatic activity against TbHK1. Through structural modifications, researchers were able to generate analogs with improved, submicromolar biochemical activity against the recombinant TbHK1 enzyme (rTbHK1).

A critical step in drug discovery is translating enzyme inhibition into efficacy against the whole organism. While first-generation analogs of the benzamidobenzamide scaffold showed improved enzymatic inhibition of TbHK1, they initially failed to demonstrate significant efficacy against whole T. brucei bloodstream form (BSF) parasites. However, further structural optimization led to the development of compounds with notable single-digit micromolar efficacy against whole T. brucei BSF parasite cultures. This demonstrated that the chemical scaffold could be modified to produce compounds capable of acting on the parasite itself, suggesting that this strategy is useful for targeting glucose-dependent parasites.

To assess the broader potential of these inhibitors, a subset of the developed benzamidobenzamide compounds was tested against the hexokinase 1 from another kinetoplastid parasite, Leishmania major (LmHK1). The compounds demonstrated inhibitory activity against HK1 from both T. brucei and L. major, though potency was generally better against rTbHK1. The lack of a consistent trend in inhibition between the two enzymes suggests that structural differences could be exploited to achieve species-specific activity.

Notably, parasite hexokinases share limited sequence identity (around 30–33%) with the four human hexokinase isozymes. This significant difference in protein structure, along with unique biochemical properties of the parasite enzymes, suggests that developing selective inhibitors that target the parasite's hexokinase without affecting the human host's enzymes is a feasible strategy.

Table 1: Antiparasitic Activity of a 2-Benzamidobenzamide Analog

| Target | Measurement | Value |

|---|---|---|

| Recombinant T. brucei HK1 (rTbHK1) | IC₅₀ | 5.2 µM |

| T. brucei BSF parasites | % Inhibition (at 10 µM) | 40% |

This table presents data for a specific analog of the this compound scaffold.

Efficacy against Whole Parasite Cultures

Antiviral Research

The search for novel antiviral agents is a continuous effort, extending to the protection of vital agricultural crops from devastating plant viruses. Various chemical scaffolds are being explored for their ability to combat these pathogens.

Plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) cause significant economic losses worldwide. mdpi.com Research into new antiviral agents has explored a wide range of chemical structures. Studies have shown that various derivatives of compounds like benzotriazoles, glucopyranosides, and other natural products exhibit antiviral activity against TMV and CMV. nih.govresearchgate.netmdpi.complos.org For instance, some novel chalcone derivatives and luotonin A analogues have demonstrated significant anti-TMV effects, in some cases by interfering with the viral coat protein (CP) and obstructing viral assembly. drugtargetreview.commdpi.com Similarly, certain essential oils and their components have shown activity against CMV. mdpi.comresearchgate.net

However, based on the available search results, no specific studies were found that evaluated the antiviral activity of the this compound compound itself against Tobacco Mosaic Virus or Cucumber Mosaic Virus. While related structures like other benzamide derivatives are part of the broader search for antiviral agents, the specific efficacy of this compound in this area remains uninvestigated in the provided literature. researchgate.net

Activity against Plant Viruses (e.g., Tobacco Mosaic Virus, Cucumber Mosaic Virus)

Neuroprotective Applications

The benzamide scaffold is a key feature in compounds designed for neuroprotection, primarily through the modulation of neurotransmitter receptors and the inhibition of pathways involved in neuronal damage.

Aryl benzamide derivatives have been extensively studied as allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5). mdpi.com This receptor is implicated in a range of central nervous system (CNS) disorders, and its modulation is a promising therapeutic strategy. mdpi.com Specifically, many aryl benzamides act as negative allosteric modulators (NAMs), which bind to a site on the receptor distinct from the glutamate binding site to reduce its activity. mdpi.comsemanticscholar.org This non-competitive antagonism is considered a potential treatment for conditions linked to excessive glutamate signaling, such as depression and anxiety. mdpi.com

Conversely, other benzamide-based structures have been identified as positive allosteric modulators (PAMs) of mGluR5, which enhance the receptor's response to glutamate. acs.orgacs.org The ability of the benzamide scaffold to produce compounds with opposing effects (NAMs vs. PAMs) highlights its versatility in drug design for CNS disorders. researchgate.net

Beyond mGluR5 modulation, benzamide derivatives have shown potential in enhancing neuroprotection through various mechanisms. A series of benzyloxy benzamide derivatives were found to have improved neuroprotective activity against glutamate-induced neuronal damage. nih.gov Another study on 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives reported a potent neuroprotective effect against cell death induced by the neurotoxin MPP⁺, a model relevant to Parkinson's disease. researchgate.net This effect was linked to the inhibition of the c-Abl tyrosine kinase, which is involved in neuronal death pathways. researchgate.net

Furthermore, N-benzyl benzamide derivatives have demonstrated neuroprotective effects in oxidative damage models, suggesting a role in mitigating cellular stress that contributes to neurodegeneration. researchgate.net The development of MAO-B inhibitors, some of which contain related structural motifs, is also being explored for their potential as neuroprotective agents. bohrium.com

Table 2: Neuroprotective Activity of Benzamide Derivatives

| Compound Class | Proposed Mechanism | Model | Outcome | Reference |

| Benzyloxy benzamides | PSD95-nNOS PPI Inhibition | Glutamate-induced damage | Improved neuroprotection | nih.gov |

| 4-methyl-3-(pyridin-2-ylamino)benzamides | c-Abl Inhibition | MPP⁺-induced cell death | Potent neuroprotective effect | researchgate.net |

| N-benzyl benzamides | Antioxidant | Oxidative damage model | Neuroprotective effects | researchgate.net |

| Aryl benzamides | mGluR5 NAM | CNS disorders | Modulation of glutamate signaling | mdpi.com |

Modulation of Metabotropic Glutamate Receptors (mGluR5)

Comprehensive Structure-Activity Relationship (SAR) Analyses

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For the benzamide scaffold, these analyses have provided detailed insights into how chemical structure influences biological activity.

Systematic modifications of the benzamide core have elucidated key structural requirements for biological activity. In the context of mGluR5 NAMs, SAR studies on a large series of aryl benzamides revealed several key trends. mdpi.com For one of the aromatic rings (Ring A), large, sterically hindered, and hydrophobic groups tend to improve molecular activity. For the second aromatic ring (Ring B), the effect of a substituent depends on its position; negatively charged groups at distant positions and hydrophilic groups at close positions relative to the linker were found to increase activity. mdpi.com

For anti-HIV activity, SAR studies on cyclic urea benzamide protease inhibitors have also been conducted. nih.govacs.org In the area of neuroprotection, research on benzyloxy benzamide derivatives as PSD95-nNOS protein-protein interaction inhibitors identified that specific substitutions led to a compound with powerful therapeutic effects in a preclinical model of ischemic stroke. nih.gov Similarly, for nematicidal benzamides that act on mitochondrial complex II, di-substitution on one of the phenyl rings with halogen or CF₃ groups appears to increase potency compared to mono-substituted analogs. mdpi.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with its biological target.

For aryl benzamide derivatives acting as mGluR5 NAMs, computational studies have identified the key pharmacophoric features required for binding. mdpi.com These include:

Hydrogen Bonds: Interactions with serine residues (Ser969) are crucial for stabilizing the molecule in the binding pocket. mdpi.com

π-π Stacking: An interaction with the aromatic ring of a tryptophan residue (Trp945) is a key stabilizing force. mdpi.com

Hydrophobic Contacts: The molecule binds in a cavity lined with several non-polar amino acid residues, including Pro655, Tyr659, and multiple isoleucine residues, adopting a "linear" or "arc" shape. mdpi.com

For HIV protease inhibitors based on cyclic urea and cyanoguanidine scaffolds, a different pharmacophore model was developed. nih.govplos.org The most predictive model consisted of four key features: two hydrogen bond acceptors and two hydrophobic regions. nih.govplos.org This model reflects the need for the inhibitor to fit within the hydrophobic pockets of the enzyme's active site while forming critical hydrogen bonds with the catalytic aspartate residues.

Q & A

Basic: What are the standard synthetic routes for 2-Benzamidobenzamide, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves condensation of 2-aminobenzamide with benzoyl chloride derivatives under basic conditions (e.g., pyridine in CH₂Cl₂). Optimization includes:

- Catalyst Selection : Pd/C hydrogenation for nitro-group reduction .

- Temperature Control : Room temperature for esterification to avoid side reactions .

- Protecting Groups : Use of TIPSCl (triisopropylsilyl chloride) to protect hydroxyl groups during multi-step synthesis .

Advanced optimization employs DOE (Design of Experiments) to test variables like solvent polarity and stoichiometry.

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Discrepancies may arise from structural variations (e.g., substituent positioning) or assay protocols. Steps include:

- Comparative Assays : Re-test derivatives under standardized conditions (e.g., IC₅₀ measurements in kinase inhibition).

- Structural Analysis : X-ray crystallography to confirm stereochemistry and polymorphism .

- Meta-Analysis : Cross-reference data with structurally similar analogs (e.g., 2-acetamidobenzamide) to identify trends .

Basic: What characterization techniques are critical for confirming this compound purity and structure?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and amide bond formation.

- HPLC-MS : Purity assessment (>95%) and molecular ion confirmation.

- X-Ray Diffraction : Resolve polymorphism, as seen in 2-acetamidobenzamide studies .

- Elemental Analysis : Validate empirical formula (e.g., C₁₄H₁₂N₂O₂) .

Advanced: What strategies mitigate crystal polymorphism in this compound analogs during formulation?

Methodological Answer:

Polymorphism impacts solubility and bioavailability. Mitigation strategies:

- Solvent Screening : Test polar (DMSO) vs. non-polar (toluene) recrystallization solvents .

- Thermal Analysis : DSC (Differential Scanning Calorimetry) to identify stable polymorphs.

- Additive Use : Co-crystallization agents (e.g., carboxylic acids) to stabilize desired forms.

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Waste Management : Segregate halogenated waste (e.g., chlorinated solvents) and delegate disposal to certified agencies .

- Ventilation : Use fume hoods during reactions with volatile reagents (e.g., benzoyl chloride).

Advanced: How can computational methods enhance SAR (Structure-Activity Relationship) studies of this compound?

Methodological Answer:

- Docking Simulations : Predict binding affinity to target proteins (e.g., PARP inhibitors).

- QSAR Modeling : Relate substituent electronic properties (Hammett constants) to activity trends .

- MD (Molecular Dynamics) : Simulate ligand-protein stability over time to prioritize synthetic targets.

Basic: What are common byproducts in this compound synthesis, and how are they identified?

Methodological Answer:

- Byproducts : Unreacted benzoyl chloride intermediates or hydrolyzed esters.

- Detection : TLC monitoring (Rf comparison) and GC-MS for volatile impurities.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced: How should researchers design experiments to assess the environmental impact of this compound derivatives?

Methodological Answer:

- Ecotoxicology Assays : Daphnia magna acute toxicity tests.

- Degradation Studies : HPLC-UV tracking of photolytic/hydrolytic degradation products.

- Lifecycle Analysis : Assess synthesis waste streams (e.g., chlorinated solvents) and propose green alternatives (e.g., ionic liquids) .

Basic: How do researchers validate the reproducibility of this compound synthesis across labs?

Methodological Answer:

- Detailed Protocols : Specify reagent grades, stirring rates, and drying times.

- Inter-Lab Collaboration : Round-robin tests with shared starting materials.

- Data Logging : Record ambient conditions (humidity/temperature) affecting crystallization .

Advanced: What methodological frameworks integrate this compound research with existing literature?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.